molecular formula C15H17NO3S B2391697 (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 464903-50-2

(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2391697
CAS No.: 464903-50-2
M. Wt: 291.37
InChI Key: IUBFXWZENMVJGH-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17NO3S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Thiazolidinedione derivatives, including compounds structurally related to (5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, have been investigated for their corrosion inhibition properties. These compounds are found to inhibit corrosion in metals like mild steel in acidic environments, such as hydrochloric acid solutions. Techniques like electrochemical polarization and electrochemical impedance spectroscopy validate their effectiveness (Yadav, Behera, Kumar, & Yadav, 2015).

Chemical Reactions

These thiazolidinedione derivatives are also involved in various chemical reactions. For instance, they react with sodium azide to produce pyrazolinone derivatives and with potassium cyanide to yield butyronitrile derivatives. Such reactions are significant in synthetic organic chemistry, leading to a variety of potentially useful compounds (Youssef, 2007).

Antimicrobial Activities

There is considerable research into the antimicrobial properties of thiazolidinedione derivatives. Studies have shown that these compounds, including the derivatives of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione, exhibit significant antimicrobial activities. They are particularly effective against Gram-positive bacteria like Staphylococcus aureus and also show antifungal activity against strains like Candida albicans (Stana et al., 2014).

Biological Activities

Derivatives of 5-substituted-2,4-thiazolidinedione have a broad range of biological activities, which include potential applications in medicinal chemistry. Their synthesis and structural characterization pave the way for exploring their use in drug development and other biological applications (Popov-Pergal et al., 2010).

Potential Anticancer Properties

Some derivatives of thiazolidinedione, including those with structural similarities to this compound, have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer studies. This suggests a possible role in developing anticancer therapies (Li et al., 2009).

Properties

IUPAC Name

(5E)-3-butyl-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-3-4-9-16-14(17)13(20-15(16)18)10-11-5-7-12(19-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBFXWZENMVJGH-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC=C(C=C2)OC)/SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.